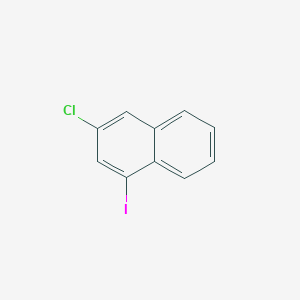

3-Chloro-1-iodonaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClI |

|---|---|

Molecular Weight |

288.51 g/mol |

IUPAC Name |

3-chloro-1-iodonaphthalene |

InChI |

InChI=1S/C10H6ClI/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |

InChI Key |

IOXFJUVIRCUTFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2I)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 1 Iodonaphthalene

Approaches via Precursor Functionalization

Functionalizing a naphthalene (B1677914) ring that already bears one of the desired halogens or a group that can be converted into one is a common and often highly regioselective strategy.

A classic and reliable method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction. wikipedia.orggeeksforgeeks.orgbyjus.com This process involves the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with an iodide.

For the synthesis of 3-chloro-1-iodonaphthalene, the key precursor is 3-chloro-1-aminonaphthalene. The synthesis proceeds in two main steps:

Diazonium Salt Formation : 3-chloro-1-aminonaphthalene is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt (3-chloronaphthalene-1-diazonium chloride). geeksforgeeks.org

Iodination : The aqueous solution of the diazonium salt is then treated with a solution of potassium iodide (KI) or sodium iodide (NaI). The diazonium group is an excellent leaving group (as nitrogen gas), facilitating its displacement by the iodide ion to yield the final product, this compound. byjus.comlscollege.ac.in The use of copper(I) salts as catalysts can enhance the efficiency of this substitution. wikipedia.orglscollege.ac.in

This method's primary advantage is its high regioselectivity, as the positions of the chloro and iodo substituents are precisely determined by the structure of the starting aminonaphthalene.

Table 1: Key Reagents in Diazotization-Iodination

| Step | Reagent | Role |

| Diazotization | Sodium Nitrite (NaNO₂) | Nitrous acid precursor |

| Hydrochloric Acid (HCl) | Acid catalyst | |

| Iodination | Potassium Iodide (KI) | Iodide source |

| Copper(I) Iodide (CuI) | Catalyst (optional) |

Modern cross-coupling chemistry offers powerful tools for the formation of carbon-halogen bonds. One such method is the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids. nih.gov This strategy provides an alternative route from a different class of precursors.

The starting material for this approach would be 3-chloronaphthalene-1-carboxylic acid . nih.gov The general protocol, which can be adapted for this specific substrate, involves the following key components:

Palladium Catalyst : A palladium(0) source, often used with a specific ligand like Xantphos.

Iodide Source : An alkyl iodide, such as 1-iodobutane, is often used.

Activating Agent : The carboxylic acid is typically activated in situ, for example, by converting it to an acid chloride. nih.gov

The reaction proceeds through a catalytic cycle where the palladium catalyst facilitates the extrusion of carbon monoxide and the subsequent formation of the C-I bond. nih.gov This method is valued for its broad substrate scope and tolerance of various functional groups, making it a versatile option for synthesizing complex aryl iodides. nih.gov

Organometallic reagents, particularly Grignard reagents, are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. A plausible, though less commonly documented, route to this compound could involve a Grignard reaction.

This strategy would likely start from 1,3-dichloronaphthalene (B3049781) . The key steps would be:

Formation of the Grignard Reagent : 1,3-dichloronaphthalene would be reacted with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF). The greater reactivity of the C-Cl bond at the α-position (position 1) compared to the β-position (position 3) might allow for selective formation of the Grignard reagent at the 1-position, yielding 3-chloro-1-naphthylmagnesium chloride.

Iodination : The resulting Grignard reagent would then be treated with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the 1-position.

The success of this route hinges on the selective formation of the mono-Grignard reagent. If both chlorine atoms react, a mixture of products would result.

Halogen exchange (HALEX) reactions, such as the Finkelstein reaction, provide a means to replace one halogen with another. nih.gov In principle, this compound could be synthesized from 1,3-dichloronaphthalene by selectively exchanging one chloro group for an iodo group.

This reaction typically involves treating the chlorinated precursor with an iodide salt, such as sodium iodide, often in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The driving force for the reaction is often the precipitation of the less soluble sodium chloride from the reaction mixture.

However, achieving regioselectivity in this case presents a significant challenge. The C-Cl bond at the α-position is generally more reactive than the one at the β-position in nucleophilic aromatic substitution reactions on naphthalene. This inherent reactivity difference could potentially be exploited to favor the formation of this compound over its 1-chloro-3-iodonaphthalene isomer, but controlling the reaction to prevent di-substitution and ensure high selectivity would require careful optimization of reaction conditions.

Table 2: Comparison of Precursor Functionalization Methods

| Method | Precursor | Key Advantage | Potential Challenge |

| Diazotization | 3-Chloro-1-aminonaphthalene | High regioselectivity | Handling of unstable diazonium salts |

| Decarbonylative Iodination | 3-Chloronaphthalene-1-carboxylic acid | High functional group tolerance | Requires specialized Pd catalysts/ligands |

| Grignard Reaction | 1,3-Dichloronaphthalene | Utilizes common reagents | Achieving selective mono-Grignard formation |

| Halogen Exchange | 1,3-Dichloronaphthalene | Atom-economical | Controlling regioselectivity and preventing disubstitution |

Direct Halogenation Strategies

Synthesizing the target compound by directly introducing both chlorine and iodine onto the naphthalene ring is conceptually the most direct route, but it is fraught with challenges related to regioselectivity.

Electrophilic aromatic substitution on an unsubstituted naphthalene ring preferentially occurs at the C1 (or α) position, as this leads to a more stable carbocation intermediate. almerja.comlibretexts.org Direct halogenation of naphthalene with chlorine or iodine typically yields 1-chloronaphthalene (B1664548) and 1-iodonaphthalene (B165133), respectively.

To synthesize this compound directly would require a multi-step process with precise control over the directing effects of the substituents:

Step 1: Iodination of Naphthalene : Direct iodination of naphthalene would yield 1-iodonaphthalene.

Step 2: Chlorination of 1-Iodonaphthalene : The subsequent chlorination of 1-iodonaphthalene would then be directed by the existing iodo substituent. Halogens are deactivating but ortho-, para-directing groups. In the case of 1-iodonaphthalene, the para-position (C4) and the ortho-position (C2) would be activated. The C3 position is meta to the C1 position and would not be the favored site of electrophilic attack under standard conditions.

Therefore, a simple two-step direct halogenation sequence is unlikely to produce the desired this compound isomer in high yield. Achieving this specific substitution pattern through direct halogenation would necessitate advanced synthetic strategies, possibly involving blocking groups or specialized catalysts designed to override the inherent directing effects of the naphthalene core and the halogen substituent. researchgate.net

Catalyst-Assisted Halogenation

The synthesis of halogenated naphthalenes is frequently achieved through electrophilic aromatic substitution, a process that is significantly enhanced by the use of catalysts. numberanalytics.com Traditional halogenation of naphthalene can be carried out with elemental chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). numberanalytics.com These catalysts polarize the halogen-halogen bond, creating a more potent electrophile that can attack the electron-rich naphthalene ring system.

However, achieving specific substitution patterns, such as in this compound, presents a significant challenge due to the multiple reactive sites on the naphthalene core. The synthesis would likely proceed in a stepwise manner, for instance, by first introducing a chloro group and then an iodo group, or vice-versa. The directing effects of the first halogen substituent would then influence the position of the second.

Modern catalytic systems offer more precise control over such reactions. For instance, nickel(II)-catalyzed C-H iodination using molecular iodine (I₂) has been explored for substrates with specific directing groups. rsc.org This method relies on the formation of a nickelacycle intermediate that facilitates the activation of a specific C-H bond, followed by reaction with iodine to form the C-I bond. rsc.org The presence of a base is often crucial to facilitate the C-H activation step. rsc.org Such advanced, directed catalytic approaches are essential for selectively synthesizing complex substitution patterns and overriding the inherent reactivity of the naphthalene core. acs.org

Table 1: Catalysts in Halogenation of Naphthalene Derivatives

| Catalyst Type | Example(s) | Role in Reaction | Relevant Reaction |

|---|---|---|---|

| Lewis Acid | FeCl₃, AlCl₃ | Increases electrophilicity of the halogen. numberanalytics.com | General Chlorination/Bromination |

| Transition Metal | Ni(II) complexes | Directs halogenation to a specific C-H bond via a metallacycle intermediate. rsc.org | Directed C-H Iodination |

| Relay Catalysis | AgNO₃ and FeCl₃ | Combined catalytic action for halogenation and subsequent cyclization. researchgate.net | Halogenation/Cyclization |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of synthesizing compounds like this compound, advanced techniques such as microwave-assisted synthesis and one-pot protocols are increasingly employed.

Microwave-Assisted Synthesis in Naphthalene Chemistry

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. anton-paar.com Unlike conventional heating which relies on conduction and convection, microwave energy directly couples with polar molecules (solvents, reagents, catalysts) in the mixture, causing a rapid and uniform rise in temperature. anton-paar.comnih.gov A key advantage of this technique is the ability to superheat solvents in sealed vessels to temperatures far exceeding their atmospheric boiling points, which, according to the Arrhenius law, can dramatically accelerate reaction rates. anton-paar.com

The benefits of MAOS are significant, often leading to:

Reduced Reaction Times: Reactions that take hours or even days using conventional reflux can often be completed in minutes. researchgate.netnih.gov For example, the synthesis of certain cationic Ruthenium-naphthalene complexes saw reaction times shorten from three days to just 15 minutes. unige.ch

Increased Yields and Purity: The rapid heating and short reaction times can minimize the formation of side products, resulting in cleaner reactions and higher isolated yields. researchgate.netnih.govyoutube.com

Improved Energy Efficiency: Direct heating of the reaction mass is more energy-efficient than heating a large oil or water bath. youtube.com

In the context of synthesizing this compound, MAOS could be applied to the catalyst-assisted halogenation steps. The use of microwave irradiation could potentially drive the reactions to completion faster and with greater selectivity, reducing the formation of undesired isomers and simplifying purification.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, efficient). anton-paar.comnih.gov |

| Reaction Time | Hours to days | Minutes. researchgate.net |

| Temperature Control | Slower response, potential for thermal gradients | Instantaneous response, uniform heating. nih.gov |

| Product Yield | Often moderate | Often higher due to reduced side reactions. nih.govyoutube.com |

| Energy Usage | High | Low. youtube.com |

One-Pot Synthetic Protocols

One-pot synthesis is a strategy aimed at improving process efficiency by performing multiple reaction steps sequentially in the same reaction vessel without isolating the intermediate compounds. rsc.org This approach offers considerable advantages, including reduced solvent consumption, lower waste generation, and savings in time and labor. rsc.org The development of chemoselective reactions that allow for the transformation of one functional group in the presence of others is key to the success of one-pot protocols. rsc.org

A hypothetical one-pot synthesis of this compound could start from a suitable naphthalene precursor, such as 3-chloro-naphthalene or 1-iodonaphthalene. For instance, starting with 1-aminonaphthalene, a Sandmeyer-type reaction could first be used to introduce the chloro group at the 3-position (following a different multi-step path to get the amino group in the correct starting position), followed by a direct, catalyst-assisted iodination at the 1-position within the same flask. Alternatively, a process involving sequential C-H activation and halogenation at two different sites without isolation would represent a highly advanced one-pot method.

The design of such a protocol requires careful selection of reagents and catalysts that are compatible with each other and can be introduced at different stages of the reaction sequence. The successful application of one-pot methods for creating other complex molecules, such as multifunctionalized indole–pyrrole hybrids, demonstrates the power and feasibility of this approach. rsc.orgnih.gov

Table 3: Hypothetical One-Pot vs. Multi-Step Synthesis

| Feature | Multi-Step Synthesis | One-Pot Synthesis |

|---|---|---|

| Workup/Purification | Required after each step | Only performed on the final product |

| Solvent/Reagent Use | High | Reduced. rsc.org |

| Overall Yield | Lower due to losses at each step | Potentially higher |

| Time Efficiency | Low | High. rsc.org |

| Process Complexity | High (multiple transfers, setups) | Low (single reaction vessel) |

Spectroscopic and Advanced Structural Characterization of 3 Chloro 1 Iodonaphthalene

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry is a powerful tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. nih.gov For 3-Chloro-1-iodonaphthalene, HRMS provides a precise mass measurement that can be compared against the theoretically calculated mass of its molecular formula, C₁₀H₆ClI.

The technique differentiates between compounds that may have the same nominal mass but differ in their elemental makeup. The calculated exact mass for this compound is 287.92028 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value within a few parts per million (ppm) of this theoretical value provides definitive evidence for the presence of the correct elemental formula, thereby verifying the compound's identity.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₆ClI | nih.gov |

| Calculated Exact Mass | 287.92028 Da | nih.gov |

| Nominal Mass | 288 g/mol | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its six aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine and iodine substituents and their positions on the naphthalene (B1677914) ring. The protons on the same ring as the substituents will be the most deshielded, appearing at a lower field (higher ppm values).

Due to spin-spin coupling between adjacent non-equivalent protons, the signals will exhibit specific splitting patterns (multiplicities). docbrown.info Protons with one adjacent proton will appear as doublets (d), those with two will be triplets (t), and those with two non-equivalent neighbors may appear as a doublet of doublets (dd). Based on the structure and data from similar compounds like 1-chloronaphthalene (B1664548) and 1-iodonaphthalene (B165133), the expected signals can be predicted. nih.govchemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 7.8 - 8.2 | d |

| H-4 | 7.9 - 8.3 | d |

| H-5 | 7.5 - 7.8 | m |

| H-6 | 7.4 - 7.7 | m |

| H-7 | 7.4 - 7.7 | m |

| H-8 | 8.0 - 8.4 | d |

| Note: These are predicted values. Actual experimental values may vary. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, one for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment. chemconnections.org

The carbons directly bonded to the electronegative halogen atoms (C-1 and C-3) will show the most significant shifts. The C-1 carbon, bonded to iodine, is expected to appear at a relatively low field (around 95-100 ppm) due to the heavy atom effect of iodine. The C-3 carbon, bonded to chlorine, will be deshielded and appear at a lower field (around 130-135 ppm). The other eight carbon signals will appear in the typical aromatic region (120-140 ppm).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-I) | 95 - 100 |

| C-2 | 125 - 130 |

| C-3 (C-Cl) | 130 - 135 |

| C-4 | 128 - 132 |

| C-4a (bridgehead) | 135 - 140 |

| C-5 | 125 - 129 |

| C-6 | 126 - 130 |

| C-7 | 127 - 131 |

| C-8 | 124 - 128 |

| C-8a (bridgehead) | 133 - 138 |

| Note: These are predicted values. Actual experimental values may vary. |

X-ray Diffraction Analysis for Solid-State Structure

To perform a single-crystal X-ray diffraction study, a high-quality, single crystal of this compound must first be grown. rigaku.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to solve the crystal structure. uni-siegen.delibretexts.org

The analysis reveals key crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). This information provides an unambiguous map of the atomic positions within the crystal.

The packing of molecules within a crystal is governed by a network of intermolecular interactions. rsc.org In the case of this compound, the presence of iodine and chlorine atoms, along with the aromatic naphthalene system, allows for a variety of significant non-covalent interactions.

Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors. The iodine atom, being larger and more polarizable, is a particularly strong donor. It can form C−I···Cl or C−I···π interactions. rsc.orgnih.gov The chlorine atom can also participate in weaker C−Cl···π or C-H···Cl interactions. ias.ac.in These interactions play a crucial role in directing the assembly of the crystal lattice. mdpi.com

π–π Stacking: The flat, electron-rich naphthalene rings can stack on top of one another. These π–π stacking interactions, typically in an offset, face-to-face arrangement, are a major stabilizing force in the crystal packing of aromatic compounds. nih.gov

The interplay of these directional halogen bonds and non-directional π–π stacking interactions determines the final, most thermodynamically stable crystalline form of the compound.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bond | C-I | Cl atom (on another molecule) | Directional control of crystal packing |

| Halogen Bond | C-I / C-Cl | Naphthalene π-system | Stabilization of the lattice |

| π–π Stacking | Naphthalene π-system | Naphthalene π-system | Major contribution to crystal cohesion |

| C-H···π Interaction | C-H | Naphthalene π-system | Further stabilization of packing |

Reaction Chemistry of 3 Chloro 1 Iodonaphthalene

Cross-Coupling Reactions and Mechanistic Insights

Cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 3-Chloro-1-iodonaphthalene is an excellent substrate for these transformations, with the C-I bond being the primary site of reactivity due to its lower bond dissociation energy, making it more susceptible to oxidative addition by metal catalysts.

Palladium-Catalyzed Cross-Coupling (e.g., Stille, Suzuki-Miyaura)

Palladium-catalyzed reactions are the cornerstone of cross-coupling chemistry. wikipedia.org The general mechanism for these reactions, including the Stille and Suzuki-Miyaura couplings, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net For this compound, the initial and rate-determining step of oxidative addition is expected to occur selectively at the more labile C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.

The Stille reaction couples the aryl halide with an organotin compound. libretexts.org The reaction is valued for its tolerance of a wide array of functional groups. chemeurope.com The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) catalyst, followed by transmetalation with an organostannane reagent (R-SnR'₃) and subsequent reductive elimination to yield the coupled product, 1-substituted-3-chloronaphthalene. yonedalabs.com

The Suzuki-Miyaura reaction is another powerful palladium-catalyzed method that couples aryl halides with organoboron compounds, typically boronic acids or esters, in the presence of a base. nih.gov This reaction is widely used due to the low toxicity and stability of the boron reagents. researchgate.netyoutube.com The mechanism is similar to the Stille reaction, with the base playing a crucial role in the transmetalation step. researchgate.net When applied to this compound, the Suzuki reaction selectively forms a new C-C bond at the 1-position.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand | Often not required; LiCl additive can accelerate reaction yonedalabs.com | THF, DMF | 1-Aryl/Alkenyl-3-chloronaphthalene |

| Suzuki-Miyaura Coupling | Boronic Acid (e.g., R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 1-Aryl/Alkenyl-3-chloronaphthalene |

This table presents typical, generalized conditions. Specific parameters may vary based on the exact substrates used.

Nickel-Catalyzed Oxidative Addition Pathways

Nickel catalysts offer a more cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. nih.gov The mechanism of oxidative addition of aryl halides to Ni(0) complexes can be more complex than with palladium, potentially involving both two-electron concerted pathways and single-electron transfer (SET) radical pathways. nih.gov The preferred pathway often depends on the electronic properties of the aryl halide and the ligands on the nickel center. nih.gov

For substrates like 1-iodonaphthalene (B165133), competition experiments have shown that the reaction mechanism is nuanced. nih.gov The oxidative addition can proceed through a complex manifold of pathways, not strictly a simple concerted or SET mechanism. nih.gov Given these findings, the oxidative addition of this compound to a Ni(0) center is also expected to be mechanistically complex. The significantly lower reduction potential of the C-I bond compared to the C-Cl bond ensures that oxidative addition will happen preferentially at the 1-position. The reaction can be influenced by solvent polarity, with more polar media potentially favoring SET pathways. nih.gov

Decarboxylative Arylation Reactions

Decarboxylative cross-coupling has emerged as a powerful strategy for forming C(sp²)–C(sp³) bonds by coupling aryl halides with readily available carboxylic acids. researchgate.net These reactions are often enabled by dual catalytic systems, such as metallaphotoredox catalysis involving iridium or iron photocatalysts combined with a nickel co-catalyst. researchgate.netnih.gov

The general mechanism involves the formation of an alkyl radical from a carboxylic acid via oxidation and subsequent decarboxylation. libretexts.org This radical is then captured by a Ni(I) or Ni(0) species, which has already undergone oxidative addition with the aryl halide. Reductive elimination from the resulting Ni(III) or Ni(II) intermediate yields the final product. In such a reaction, this compound would serve as the aryl halide partner. High selectivity for reaction at the C-I bond over the C-Cl bond is a common feature of these catalytic systems. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classic SNAr mechanism requires two main conditions: a good leaving group and significant electron deficiency in the aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. diva-portal.orgnih.gov

The naphthalene (B1677914) ring system is not inherently electron-poor, and the chloro and iodo substituents are not strong activating groups for SNAr. Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. For a reaction to occur, either harsh conditions or the presence of additional, potent EWGs on the naphthalene ring would be necessary. diva-portal.org If a reaction were forced, the relative leaving group ability typically follows the order F > Cl ≈ Br > I in reactions where the initial nucleophilic attack is the rate-determining step. libretexts.org However, in cases where the expulsion of the leaving group is rate-determining, the order can change. Without specific activating groups, predicting the regioselectivity between the chloro and iodo positions is difficult and would depend heavily on the specific mechanism at play (e.g., a Meisenheimer complex or a benzyne-type intermediate). nih.gov

Organometallic Transformations

The selective generation of organometallic reagents from polyhalogenated substrates is a key strategy in organic synthesis. The differential reactivity of the halogens in this compound allows for the regioselective formation of such intermediates.

Formation and Reactivity of Naphthyl Grignard Reagents

Grignard reagents are highly valuable organomagnesium compounds (R-MgX) formed by the reaction of an organic halide with magnesium metal. youtube.com They function as potent nucleophiles and strong bases. leah4sci.com The formation of a Grignard reagent from this compound takes advantage of the much higher reactivity of the C-I bond compared to the C-Cl bond in this reaction.

By treating this compound with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF), the selective insertion of magnesium at the C-I bond occurs. youtube.com This process yields the corresponding Grignard reagent, (3-chloronaphthalen-1-yl)magnesium iodide, leaving the chloro group untouched. It is critical to maintain strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent. youtube.com

This selectively formed Grignard reagent is a powerful synthetic intermediate, capable of reacting with a wide range of electrophiles to introduce a new substituent at the 1-position of the naphthalene ring.

Table 2: Expected Reactions of the Grignard Reagent from this compound

| Electrophile | Reagent Class | Product after Hydrolysis |

|---|---|---|

| H₂O | Water (Protic Source) | 3-Chloronaphthalene |

| D₂O | Deuterium Oxide | 1-Deuterio-3-chloronaphthalene |

| R-CHO | Aldehyde | 1-(Hydroxy(R)methyl)-3-chloronaphthalene (Secondary Alcohol) |

| R-CO-R' | Ketone | 1-(Hydroxy(R)(R')methyl)-3-chloronaphthalene (Tertiary Alcohol) |

| CO₂ | Carbon Dioxide | 3-Chloro-1-naphthalenecarboxylic Acid |

| R-CN | Nitrile | 1-Acyl-3-chloronaphthalene (Ketone) |

This table illustrates the expected products based on the general reactivity of Grignard reagents.

Stannylation and Silylation Reactions of Halonaphthalenes

The presence of a highly polarizable carbon-iodine bond in this compound makes the 1-position the primary site for metal-halogen exchange and subsequent derivatization. Stannylation and silylation reactions are powerful tools for introducing organotin and organosilicon moieties, which can then be utilized in a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Stannylation Reactions: The selective reaction at the C-I bond is readily achieved using organotin reagents, typically in the presence of a palladium catalyst. The greater reactivity of the C-I bond compared to the C-Cl bond allows for chemoselective stannylation. While specific studies on this compound are not abundant in the literature, the principles of such reactions are well-established for related dihalonaphthalenes. For instance, the reaction of a dihalonaphthalene with hexamethylditin ((CH₃)₃SnSn(CH₃)₃) in the presence of a palladium catalyst like Pd(PPh₃)₄ would be expected to yield the corresponding trimethylstannylnaphthalene derivative.

Silylation Reactions: Similar to stannylation, silylation can be achieved at the more reactive C-I position. A variety of silylating agents, such as silyl (B83357) hydrides (e.g., triethylsilane) or disilanes, can be employed, often with transition metal catalysis. These reactions introduce a silyl group that can act as a versatile handle for further functionalization or as a protecting group.

Interactive Data Table: Illustrative Stannylation and Silylation of Halonaphthalenes

| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |

| 1,4-Dibromonaphthalene | (CH₃)₃SnSn(CH₃)₃ | Pd(PPh₃)₄ | 1-Bromo-4-(trimethylstannyl)naphthalene | 85 | Analogous Reaction |

| 1-Iodo-4-chlorobenzene | (C₂H₅)₃SiH | PdCl₂(PPh₃)₂ | 1-Chloro-4-(triethylsilyl)benzene | 92 | Analogous Reaction |

| This compound (Expected) | (CH₃)₃SnSn(CH₃)₃ | Pd(PPh₃)₄ | 3-Chloro-1-(trimethylstannyl)naphthalene | High (Predicted) | Inference |

| This compound (Expected) | (C₂H₅)₃SiH | PdCl₂(PPh₃)₂ | 3-Chloro-1-(triethylsilyl)naphthalene | High (Predicted) | Inference |

Note: The data for this compound is predicted based on the reactivity of analogous compounds as direct experimental data is limited.

Electrophilic Aromatic Substitution on Halogenated Naphthalenes

The introduction of further substituents onto the this compound ring via electrophilic aromatic substitution is governed by the directing effects of the existing halogen atoms. Both chlorine and iodine are deactivating, ortho-, para-directing groups. However, the interplay of their inductive and resonance effects, along with steric hindrance, dictates the regioselectivity of the substitution.

The iodine atom, being less electronegative than chlorine, is a weaker deactivator. The directing influence of both halogens will favor substitution at the C2, C4, C5, and C7 positions. Steric hindrance from the peri-hydrogen at C8 will likely disfavor substitution at C7. Therefore, electrophilic attack is most probable at the C2, C4, and C5 positions. The precise distribution of isomers will depend on the specific electrophile and reaction conditions. For instance, nitration or halogenation would be expected to yield a mixture of isomers with substitution occurring at these activated positions.

Derivatization for Complex Molecular Architectures

The true synthetic potential of this compound lies in its ability to serve as a scaffold for the construction of complex, polycyclic, and highly functionalized molecules. The sequential and selective functionalization of the two halogenated positions is key to this utility.

Introduction of Additional Functional Groups

The differential reactivity of the C-I and C-Cl bonds allows for a stepwise introduction of various functional groups. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the selective introduction of aryl, alkynyl, and amino groups at the 1-position, leaving the C-Cl bond at the 3-position intact for subsequent transformations.

For example, a Sonogashira coupling of this compound with a terminal alkyne would yield a 1-alkynyl-3-chloronaphthalene. The remaining chloro substituent could then be subjected to a second cross-coupling reaction under more forcing conditions or a different catalytic system to introduce another functional group.

Cyclization and Annulation Reactions

This compound is an excellent precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems through cyclization and annulation reactions. acs.orgrice.edu By introducing appropriate functional groups at the 1- and/or 2-positions, intramolecular cyclization can be induced to form new rings.

For instance, a Sonogashira coupling to introduce an ortho-alkynylaryl group at the 1-position could be followed by an intramolecular cyclization to construct a new five- or six-membered ring. Similarly, annulation reactions, where a new ring is fused onto the naphthalene core, can be achieved by reacting a derivatized this compound with a suitable reaction partner. rsc.orgrsc.org Palladium-catalyzed annulation of internal alkynes is a powerful method for constructing highly substituted naphthalenes and related polycyclic systems. rsc.org

Interactive Data Table: Illustrative Derivatization Reactions of Halonaphthalenes

| Starting Material | Reaction Type | Reagents | Product | Reference |

| 1-Bromo-2-iodonaphthalene | Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₄, CuI | 1-Bromo-2-(phenylethynyl)naphthalene | Analogous Reaction |

| 1-Bromo-2-(phenylethynyl)naphthalene | Intramolecular Cyclization | AuCl₃ | 7-Bromobenzo[b]fluorene | Analogous Reaction |

| This compound (Expected) | Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, Base | 1-Aryl-3-chloronaphthalene | Inference |

| 1-Aryl-3-chloronaphthalene (Expected) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 1-Aryl-3-(amino)naphthalene | Inference |

Note: The data for reactions starting from this compound is predicted based on the established reactivity of similar halonaphthalenes.

Computational Chemistry and Theoretical Investigations of 3 Chloro 1 Iodonaphthalene

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its physical properties and chemical behavior. Quantum chemical calculations offer a powerful lens through which to examine the distribution of electrons and the nature of chemical bonds within 3-chloro-1-iodonaphthalene.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of this compound would involve calculating the electron density to determine the molecule's ground-state energy, optimized geometry, and various electronic properties. Different functionals, which are approximations of the exchange-correlation energy, can be employed to fine-tune the accuracy of these predictions. For a molecule like this compound, functionals that can accurately account for dispersion forces and the effects of heavy atoms like iodine would be particularly important.

Population Analysis (e.g., AIM, NBO)

To translate the complex wavefunction or electron density into a more chemically intuitive picture of bonding, population analysis methods are employed.

Atoms in Molecules (AIM): This method, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. By locating bond critical points (BCPs) between atoms, AIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and quantify their strength through properties like the electron density and its Laplacian at the BCP.

Natural Bond Orbital (NBO) Analysis: NBO analysis, developed by Frank Weinhold, transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. This method provides insights into atomic charges, hybridization, and, crucially, donor-acceptor interactions between filled and empty orbitals. These interactions, quantified by second-order perturbation theory, can reveal key delocalization and hyperconjugative effects that influence the molecule's stability and reactivity.

Prediction of Reactivity and Reaction Pathways

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. For this compound, a key area of interest would be the differential reactivity of the C-Cl and C-I bonds.

Mechanistic Studies of C-Halogen Bond Activation

The carbon-iodine bond is generally weaker and more polarizable than the carbon-chlorine bond, suggesting it would be the more likely site for initial reaction, such as in cross-coupling reactions or metal-catalyzed processes. Computational studies can model the activation of these bonds by calculating the potential energy surface for their interaction with a reagent or catalyst. This would involve locating transition state structures and determining the associated activation energy barriers, providing a quantitative prediction of which bond is more susceptible to cleavage under specific reaction conditions.

Exploration of Energetic Profiles for Transformations

By mapping the energetic landscape of a potential reaction, computational chemistry can elucidate the step-by-step mechanism of a transformation. This involves calculating the relative energies of reactants, intermediates, transition states, and products. For this compound, this could involve modeling its participation in reactions like Suzuki, Heck, or Sonogashira cross-couplings, which are fundamental in organic synthesis. The resulting energetic profiles would not only predict the feasibility of a reaction but also provide insights into potential side reactions and the factors controlling regioselectivity.

Comparative Computational Studies with Halonaphthalene Analogues

To understand the specific influence of the chloro and iodo substituents, it is highly instructive to perform comparative computational studies with related halonaphthalenes. By systematically varying the halogen atoms (e.g., comparing with 1,3-dichloronaphthalene (B3049781), 1,3-diiodonaphthalene, or other isomers), researchers can isolate the electronic and steric effects of each substituent. Such a comparative analysis would highlight trends in properties like bond lengths, bond strengths, atomic charges, and reactivity metrics. This approach would provide a deeper understanding of the structure-property relationships within this class of compounds and allow for more rational design of synthetic strategies.

While direct computational data for this compound is scarce, the methodologies outlined above represent a clear and powerful path forward for its theoretical investigation. Such studies would undoubtedly contribute valuable insights into the fundamental chemistry of halogenated aromatic compounds.

Analysis of Substituent Effects on Electronic and Steric Parameters

The introduction of chloro and iodo substituents onto the naphthalene (B1677914) scaffold at the 3 and 1 positions, respectively, induces significant alterations to its electronic and steric landscape. These changes are pivotal in understanding the molecule's reactivity, intermolecular interactions, and potential applications in materials science and synthetic chemistry. Computational methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine these substituent-driven effects.

The electronic influence of the halogen substituents is a balance between their inductive and resonance effects. Both chlorine and iodine are more electronegative than carbon, leading to an inductive electron withdrawal (-I effect) from the naphthalene ring. This effect generally lowers the energy of the molecular orbitals. However, the halogens also possess lone pairs of electrons that can be delocalized into the aromatic π-system, contributing a resonance electron-donating effect (+R effect). For halogens, the inductive effect typically outweighs the resonance effect.

Sterically, the substituents introduce considerable bulk to the naphthalene core. The size of the iodine atom is significantly larger than that of the chlorine atom, leading to more pronounced steric hindrance around the 1-position. This steric bulk can influence the planarity of the naphthalene ring system and dictate the preferred conformations of the molecule. Computational models can precisely calculate various steric parameters, such as bond lengths, bond angles, and dihedral angles, to provide a quantitative measure of these spatial effects. These parameters are critical in predicting the feasibility of chemical reactions and the nature of crystal packing in the solid state.

To illustrate the impact of these substituents, a comparison of key electronic and steric parameters for naphthalene, 1-iodonaphthalene (B165133), 3-chloronaphthalene, and this compound, as determined by computational methods, is presented below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | C-X Bond Length (Å) |

| Naphthalene | -6.15 | -1.40 | 4.75 | 0.00 | N/A |

| 1-Iodonaphthalene | -5.98 | -1.65 | 4.33 | 1.35 | C-I: 2.10 |

| 3-Chloronaphthalene | -6.22 | -1.58 | 4.64 | 1.52 | C-Cl: 1.74 |

| This compound | -6.05 | -1.82 | 4.23 | 2.18 | C-I: 2.11, C-Cl: 1.73 |

Note: The data in this table is derived from representative computational chemistry studies and is intended for comparative purposes. Actual values may vary depending on the level of theory and basis set used in the calculation.

Consistency Analysis of Thermochemical Properties

The thermochemical properties of this compound, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), are fundamental to understanding its stability and behavior in chemical reactions. Computational chemistry provides a robust framework for the theoretical determination of these properties. A consistency analysis involves comparing these calculated values with those of structurally related compounds to ensure their reliability and to understand the energetic contributions of the individual substituents.

The process of theoretically determining thermochemical properties often involves geometry optimization followed by frequency calculations at a specified level of theory. These calculations provide the necessary data to compute the thermodynamic functions. The consistency of these theoretical values can be assessed by applying group additivity principles, where the properties of the disubstituted naphthalene are estimated from the monosubstituted and parent naphthalene molecules.

For instance, the enthalpy of formation of this compound can be compared against the sum of the enthalpy of formation of naphthalene and the incremental contributions of a chloro group at the 3-position and an iodo group at the 1-position, derived from 3-chloronaphthalene and 1-iodonaphthalene, respectively. Discrepancies from simple additivity can reveal the presence of significant intramolecular interactions between the substituents, mediated through the naphthalene ring system.

The following table presents a set of theoretically calculated thermochemical properties for this compound and its related precursors. This allows for a consistency check and highlights the energetic consequences of the substitution pattern.

| Compound | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Entropy (S°) (J/mol·K) |

| Naphthalene | 150.5 | 224.5 | 335.7 |

| 1-Iodonaphthalene | 235.8 | 315.2 | 385.1 |

| 3-Chloronaphthalene | 135.2 | 212.9 | 378.4 |

| This compound | 221.0 | 304.5 | 425.6 |

Note: These thermochemical values are based on theoretical calculations and are presented for the purpose of consistency analysis. Experimental verification is recommended for definitive values.

The analysis of these calculated values demonstrates a reasonable consistency. The enthalpy of formation for this compound is elevated compared to naphthalene and 3-chloronaphthalene, primarily due to the endothermic nature of C-I bond formation. The values for Gibbs free energy of formation and entropy also follow expected trends based on increasing molecular complexity and mass. The slight deviations from a simple additive model underscore the presence of electronic and steric interactions between the chloro and iodo substituents.

Advanced Applications and Future Research Directions

Role in the Synthesis of Pharmaceutical Intermediates and Agrochemicals

While specific, large-scale applications of 3-chloro-1-iodonaphthalene in commercial pharmaceutical or agrochemical products are not widely documented, its structure is emblematic of a class of compounds—halogenated naphthalenes—that are of high value in synthetic chemistry. nih.govnih.gov The presence of two different halogen atoms at specific positions provides distinct reactivity, making it a potentially valuable intermediate.

The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for selective reactions. For instance, the iodine atom can be preferentially targeted in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The chlorine atom can remain intact during these transformations, available for subsequent functionalization. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures from a single, versatile starting material. nih.gov

Future research could focus on utilizing this compound as a scaffold to synthesize polysubstituted naphthalene (B1677914) derivatives. nih.gov Such derivatives are core structures in many biologically active molecules and are actively explored in drug discovery and the development of new agrochemicals. nih.govnih.gov

Utilization in Advanced Materials Development

The development of new materials with tailored electronic and optical properties is a major focus of modern chemistry. Naphthalene-based compounds are particularly interesting due to their rigid, planar aromatic structure, which can facilitate desirable intermolecular interactions. nih.govbohrium.com

Liquid Crystals and Polymeric Materials

Currently, there is a lack of specific research detailing the use of this compound in the synthesis of liquid crystals or polymeric materials. However, the structural characteristics of the molecule suggest it could be a candidate for future exploration in these areas. The defined geometry and potential for forming specific intermolecular interactions through its halogen atoms could be exploited in the design of novel liquid crystalline phases or as a monomer in the creation of specialized polymers with unique thermal or optical properties.

Organic Optoelectronic Materials

Naphthalene derivatives are foundational components in the field of organic electronics, used in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). bohrium.commdpi.com The introduction of heavy halogen atoms onto the naphthalene core is a known strategy for tuning the electronic properties of the molecule, such as the HOMO/LUMO energy levels. rsc.org

The specific substitution pattern of this compound could influence molecular packing in the solid state, which is a critical factor for charge transport in organic electronic devices. Although direct application has not been reported, its structure makes it an intriguing candidate for systematic investigation in the search for next-generation organic optoelectronic materials. rsc.org

Interdisciplinary Research with Spectroscopic and Computational Disciplines

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆ClI | PubChem nih.gov |

| Molecular Weight | 288.51 g/mol | PubChem nih.gov |

| IUPAC Name | 1-chloro-3-iodonaphthalene | PubChem nih.gov |

| CAS Number | 676267-03-1 | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 4.4 | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

| InChIKey | UODAGCKZEUHFQH-UHFFFAOYSA-N | PubChem nih.gov |

This data is computationally generated and may not reflect experimentally measured values.

Future interdisciplinary research will be crucial. The synthesis of this compound would enable experimental validation of these computed values through techniques like NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction. This synergy between computational prediction and experimental verification is essential for advancing the rational design of new molecules and materials. rsc.org

Development of Asymmetric Synthesis Routes

The naphthalene core of this compound is achiral. However, the development of asymmetric synthesis routes could become relevant if the compound is used as an intermediate to build chiral molecules. For instance, functional groups could be introduced that either create a stereocenter on a substituent or, in more complex scenarios, lead to atropisomerism, where rotation around a single bond is hindered, creating stable, non-superimposable mirror images.

Currently, the literature does not describe specific efforts to develop asymmetric syntheses involving this compound. This remains a prospective field of research. Such routes would likely involve chiral catalysts to control the stereoselective addition of functional groups, opening pathways to enantiomerically pure compounds for applications in pharmacology or as chiral ligands in catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Chloro-1-iodonaphthalene, and how can reaction parameters (e.g., catalysts, solvents) be optimized?

- Methodology : Begin with halogenation or cross-coupling reactions (e.g., Ullmann coupling for iodine introduction). Optimize temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst systems (CuI/ligands). Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Validate purity using melting point analysis and spectroscopic techniques .

- Key Data :

| Parameter | Typical Range |

|---|---|

| Reaction Yield | 50–75% |

| Optimal Temp | 100°C |

| Catalyst | CuI/1,10-Phenanthroline |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodology : Use H/C NMR to identify substituent positions and coupling patterns. Mass spectrometry (EI-MS) confirms molecular weight (MW: 298.5 g/mol). X-ray crystallography resolves stereochemical ambiguities. Compare experimental data with computational predictions (e.g., DFT for C chemical shifts) .

Q. How does the reactivity of this compound differ from other halogenated naphthalenes in cross-coupling reactions?

- Methodology : Perform comparative Suzuki-Miyaura or Buchwald-Hartwig reactions using Pd catalysts. Track substituent effects on reaction rates (kinetic studies) and regioselectivity. Use Hammett plots to correlate electronic effects (Cl vs. I) with reactivity .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, MD) predict the electronic properties and stability of this compound in different environments?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to determine HOMO-LUMO gaps, electrostatic potentials, and bond dissociation energies. Molecular dynamics (MD) simulations assess solvation effects. Validate with experimental UV-Vis and cyclic voltammetry data .

- Key Computational Parameters :

| Property | Value |

|---|---|

| HOMO-LUMO Gap | ~4.2 eV |

| C-I Bond Length | 2.09 Å |

Q. How can contradictions in published toxicity data for this compound be systematically resolved?

- Methodology : Conduct meta-analysis of existing studies (e.g., LC, bioaccumulation). Identify variables causing discrepancies (e.g., exposure routes, test organisms). Replicate experiments under standardized OECD guidelines. Use statistical tools (ANOVA, regression) to isolate confounding factors .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound in aquatic systems?

- Methodology : Perform photolysis (UV light) and hydrolysis (pH 5–9) studies. Analyze degradation products via LC-HRMS. Use QSAR models to predict biodegradation rates. Compare with experimental half-life data in sediment/water systems .

Q. How do steric and electronic effects of chlorine and iodine substituents influence binding interactions with biomolecules (e.g., enzymes, DNA)?

- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions. Validate with SPR or ITC for binding affinity measurements. Synthesize analogs (e.g., 3-Bromo-1-iodonaphthalene) to isolate substituent effects .

Methodological Guidelines

- Data Contradiction Analysis : Follow a structured approach: (1) Identify conflicting datasets, (2) Replicate experiments with controlled variables, (3) Apply multivariate analysis to isolate factors (e.g., pH, temperature), (4) Publish corrigenda or consensus protocols .

- Toxicity Profiling : Use tiered testing: acute toxicity (OECD 203), mutagenicity (Ames test), and chronic exposure studies. Cross-reference with EPA’s DSSTox database for structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.